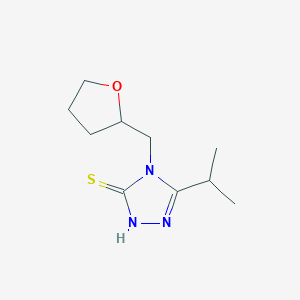

5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(oxolan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-7(2)9-11-12-10(15)13(9)6-8-4-3-5-14-8/h7-8H,3-6H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZSVWPJINCGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1CC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Thiocarbohydrazide : A common precursor for the triazole-3-thiol core.

- Isopropyl-substituted aldehydes or ketones : To introduce the isopropyl group at the 5-position.

- Tetrahydrofuran-2-ylmethyl halides or aldehydes : For the 4-position substitution.

Synthetic Route Overview

Synthesis of the 1,2,4-triazole-3-thiol core :

Thiocarbohydrazide is reacted under reflux conditions in aqueous acidic media (e.g., aqueous formic acid or trifluoroacetic acid) to cyclize and form the 1,2,4-triazole-3-thiol intermediate. This step yields a highly pure product after recrystallization from ethanol or water.Alkylation at the 4-position :

The 4-position is functionalized by reacting the triazole-3-thiol intermediate with tetrahydrofuran-2-ylmethyl halides (e.g., bromides or chlorides) under basic conditions to form the 4-(tetrahydrofuran-2-ylmethyl) substituent.Introduction of the isopropyl group at the 5-position :

This can be achieved by condensation with isopropyl-substituted aldehydes or via direct alkylation depending on the synthetic design.Purification :

The final compound is purified by recrystallization or chromatographic techniques to obtain the target molecule with high purity.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Thiocarbohydrazide, aqueous formic acid, reflux | 70-85 | Recrystallization from EtOH |

| 2 | Alkylation at 4-position | Tetrahydrofuran-2-ylmethyl bromide, base (e.g., K2CO3), solvent (DMF or EtOH) | 65-80 | Mild heating, inert atmosphere preferred |

| 3 | Introduction of isopropyl group | Isopropyl aldehyde, acetic acid, reflux | 60-75 | Condensation reaction |

| 4 | Purification | Recrystallization or chromatography | - | Ensures >98% purity |

Research Findings and Optimization Notes

Intermediate Purity : The purity of the triazole-3-thiol intermediate significantly affects the yield and quality of the final product. Recrystallization from ethanol or water is critical for removing impurities.

Reaction Medium : Acidic aqueous media (formic acid or trifluoroacetic acid) under reflux conditions are effective for cyclization steps, promoting ring closure and thiol formation.

Alkylation Efficiency : Using tetrahydrofuran-2-ylmethyl halides with a suitable base in polar aprotic solvents (e.g., DMF) enhances alkylation efficiency at the 4-position.

Isopropyl Group Introduction : Condensation with isopropyl aldehyde in acetic acid under reflux is a reliable method to introduce the isopropyl substituent at the 5-position, with good regioselectivity.

Characterization : The final compound is characterized by ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield | Remarks |

|---|---|---|---|---|

| Cyclization of thiocarbohydrazide | Thiocarbohydrazide, aqueous formic acid, reflux | Formation of 1,2,4-triazole-3-thiol core | 70-85% | Recrystallization critical |

| Alkylation at 4-position | Tetrahydrofuran-2-ylmethyl bromide, K2CO3, DMF | Introduction of tetrahydrofuran-2-ylmethyl group | 65-80% | Polar aprotic solvent preferred |

| Introduction of isopropyl group | Isopropyl aldehyde, acetic acid, reflux | Substitution at 5-position | 60-75% | Condensation reaction |

| Purification | Recrystallization or chromatography | Purity enhancement | - | >98% purity achievable |

Chemical Reactions Analysis

Reactivity at the Thiol Group

The thiol (-SH) moiety participates in several key reactions:

a. Alkylation

- Reaction with alkyl halides (e.g., methyl iodide, benzyl chloride) produces S-alkylated derivatives:

b. Oxidation to Disulfides

- Under oxidative conditions (e.g., H₂O₂ or I₂), the thiol forms disulfide bonds:

c. Acylation

- Thiol reacts with acyl chlorides (e.g., acetyl chloride) to form thioesters:

Reactivity of the Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic substitution and coordination chemistry:

a. Electrophilic Substitution

b. Metal Coordination

- The triazole nitrogen and thiol sulfur act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺):

Derivatization via Schiff Base Formation

The thiol group reacts with aldehydes to form Schiff bases, enhancing biological activity :

Stability and Degradation

Scientific Research Applications

5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe due to its unique structure.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with certain proteins, affecting their function. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The 1,2,4-triazole-3-thiol scaffold allows for diverse substitutions at positions 4 and 5, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

Biological Activity

5-Isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a novel compound that has garnered interest in the scientific community due to its unique structural features and potential biological applications. This compound contains a triazole ring, a tetrahydrofuran moiety, and a thiol group, which contribute to its diverse biological activities.

The molecular formula of this compound is C₁₀H₁₇N₃OS, with a molecular weight of 227.33 g/mol. The compound exhibits properties typical of triazole derivatives, including the ability to form hydrogen bonds and participate in redox reactions due to the presence of the thiol group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₃OS |

| Molecular Weight | 227.33 g/mol |

| CAS Number | 777879-18-2 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can modulate enzyme activity by acting as a competitive inhibitor, while the thiol group can form covalent bonds with specific proteins, altering their function. The tetrahydrofuran moiety enhances the solubility and bioavailability of the compound.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Properties

In vitro studies have demonstrated that derivatives of triazole compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were evaluated for their efficacy against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. These studies reported varying degrees of cytotoxicity, with some derivatives showing IC50 values lower than traditional chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In studies involving peripheral blood mononuclear cells (PBMCs), it was found to significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. The modulation of these cytokines suggests potential therapeutic applications in inflammatory diseases .

Study 1: Cytotoxicity Assessment

A study focused on evaluating the cytotoxic effects of various triazole derivatives found that compounds structurally related to this compound exhibited selective cytotoxicity towards melanoma cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to control treatments .

Study 2: Anti-inflammatory Effects

Another investigation assessed the impact of triazole derivatives on cytokine production in PBMC cultures stimulated with lipopolysaccharides (LPS). The results showed a reduction in TNF-α production by up to 60% at optimal concentrations (50 µg/mL), highlighting the anti-inflammatory potential of these compounds .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other triazole derivatives:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| 5-Isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H... | Moderate | 10–30 µM | Significant |

| 4-(Tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole... | Low | >50 µM | Minimal |

| 5-Isopropyl-4H-1,2,4-triazole-3-thiol | High | 20–40 µM | Moderate |

Q & A

Q. What are the standard synthetic protocols for preparing 5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and related analogs?

Methodological Answer: The synthesis typically involves multi-step heterocyclization. Key steps include:

- Acylation and hydrazinolysis of starting reagents (e.g., pyrrole or indole derivatives) to form hydrazide intermediates.

- Nucleophilic addition of phenylisothiocyanate or alkyl halides (e.g., (3-bromopropyl)benzene) under alkaline conditions.

- Microwave-assisted cyclization in solvents like i-propanol with NaOH, which reduces reaction time and improves yield compared to conventional heating .

- Purification via chromatography (HPLC with diode-array detection) to confirm compound individuality .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: A combination of analytical techniques is employed:

Q. What are the recommended conditions for storing and handling this compound?

Methodological Answer:

- Store in anhydrous, dark conditions at 2–8°C to prevent oxidation of the thiol group.

- Use argon or nitrogen atmosphere during synthesis to avoid disulfide formation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking against target proteins (e.g., anaplastic lymphoma kinase [2XP2], cyclooxygenase-2 [PDB ligands]) to assess binding affinity .

- ADME/Tox profiling using tools like SwissADME to predict pharmacokinetics and toxicity.

- PASS Online for preliminary activity prediction (e.g., antimicrobial, antifungal) based on substituent effects .

Q. How do structural modifications (e.g., substituent groups) influence antiradical or antimicrobial activity?

Methodological Answer:

- Antiradical activity is tested via DPPH assays, where electron-donating groups (e.g., hydroxybenzylidene) enhance radical scavenging, while bulky substituents (e.g., fluorobenzylidene) may reduce efficacy due to steric hindrance .

- Antimicrobial activity correlates with lipophilicity: alkyl chains or halogenated aryl groups improve membrane penetration, as shown in studies against Candida albicans and Staphylococcus aureus .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

Q. What strategies optimize molecular docking outcomes for triazole-thiol derivatives?

Methodological Answer:

- Ligand preparation : Ensure tautomeric forms (thiol vs. thione) are accurately modeled.

- Grid parameter adjustment : Use smaller grid boxes (e.g., 10 Å) for kinases like lanosterol 14-α-demethylase (3LD6) to focus on active sites .

- Validation with known inhibitors (e.g., ketoconazole for CYP51 targets) to calibrate scoring functions .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.